molecular formula C9H14N2O2 B3340965 2-(Diethoxymethyl)pyrimidine CAS No. 1000895-46-4

2-(Diethoxymethyl)pyrimidine

Cat. No.: B3340965
CAS No.: 1000895-46-4
M. Wt: 182.22 g/mol
InChI Key: TXBRTFNTEOEZPB-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)pyrimidine (CAS 1000895-46-4) is a valuable pyrimidine-based building block in organic synthesis and medicinal chemistry research. Its structure features a pyrimidine ring, a fundamental heterocycle in DNA and RNA, functionalized with a diethoxymethyl group. This acetal group can serve as a protected aldehyde, which can be deprotected to generate an aldehyde functionality for further chemical transformations, making the compound a versatile synthetic intermediate . This compound is primarily used as a key precursor in the synthesis of more complex, biologically active molecules. Research demonstrates its application in the eco-friendly, ionic liquid-accelerated synthesis of novel N-tosylated benzimidazole derivatives, which are of significant interest for their potential in vitro antioxidant and antimycobacterial activities . Furthermore, the diethoxymethylpyrimidine structure is a recognized intermediate in heterocyclic chemistry, used in reactions with bisnucleophiles like guanidine to form 2-aminopyrimidine derivatives, a common pharmacophore in drug discovery . Its utility also extends to its role as an intermediate for the synthesis of Vitamin B1 and its analogues . This product is intended for research purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

2-(diethoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-10-6-5-7-11-8/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRTFNTEOEZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=CC=N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with diethoxymethylating agents. One common method is the reaction of pyrimidine with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethoxymethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction could produce pyrimidine alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Pyrimidine Derivatives
2-(Diethoxymethyl)pyrimidine serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. These derivatives are essential in organic synthesis and medicinal chemistry due to their diverse functional properties. The reactions involving this compound can lead to the formation of various functionalized pyrimidine derivatives through oxidation, reduction, and substitution processes. For example:

  • Oxidation may yield pyrimidine carboxylic acids.
  • Reduction could produce pyrimidine alcohols or amines.
  • Substitution reactions can result in a variety of functionalized derivatives suitable for further applications in drug development and material science.

Biological Research

Nucleic Acid Analog Studies
In biological research, this compound is utilized in the study of nucleic acid analogs, which are crucial for understanding interactions with biological molecules. Its structure allows it to mimic natural nucleotides, making it valuable for exploring mechanisms of action in cellular processes.

Medicinal Applications

Therapeutic Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit potential therapeutic properties. These include:

  • Antiviral Activity: Studies have shown that related compounds demonstrate significant antiviral effects against various viruses. For instance, derivatives similar to this compound have been evaluated for their efficacy against orthopoxviruses, displaying promising activity with effective concentrations (EC50) in the micromolar range .
  • Anticancer Properties: Pyrimidines are increasingly recognized for their role in anticancer drug development. Recent advances highlight their efficacy against multiple cancer types by targeting specific pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects: Some studies suggest that pyrimidine-based compounds may also possess anti-inflammatory properties, further broadening their therapeutic potential .

Industrial Applications

Pharmaceuticals and Agrochemicals
In industry, this compound is employed in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis allows for the development of new materials and fine chemicals essential for various applications.

Case Studies and Research Findings

The following table summarizes notable studies involving this compound and its derivatives:

Study ReferenceApplicationKey Findings
Chemical SynthesisDemonstrated as a building block for complex pyrimidines with diverse functional properties.
Antiviral ResearchExhibited significant antiviral activity against orthopoxviruses with low EC50 values.
Anticancer ActivityShowed effectiveness against multiple cancer cell lines; promising results in targeting specific cancer pathways.
Drug DevelopmentHighlighted the versatility of pyrimidines in drug discovery across various therapeutic areas including anti-infectives and immunology.

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, making them potential anticancer agents . The compound may also modulate signaling pathways related to inflammation and immune response .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-(Diethoxymethyl) C₉H₁₄N₂O₂ 182.22 (estimated) High lipophilicity, moderate polarity
2-Amino-4,6-dimethoxypyrimidine 2-Amino, 4,6-dimethoxy C₆H₉N₃O₂ 155.15 Polar, hydrogen-bonding capability
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 2,4-Dione, 5-(2-hydroxyethyl) C₆H₈N₂O₃ 156.14 High polarity, water-soluble
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-Methyl, 4-(thietan-3-yloxy), 2-thioacetate C₁₃H₁₈N₂O₃S₂ 326.43 Enhanced metabolic stability, sulfur-mediated reactivity

Key Observations :

  • Lipophilicity: The diethoxymethyl group in this compound increases lipophilicity compared to polar derivatives like 2-amino-4,6-dimethoxypyrimidine or hydroxyethyl-substituted diones. This property may improve membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding: Amino and hydroxy groups (e.g., in 2-amino-4,6-dimethoxypyrimidine or 5-(2-hydroxyethyl) derivatives) enhance hydrogen-bonding capacity, favoring interactions with biological targets .
  • Steric Effects : Bulkier substituents like thietan-3-yloxy () or diethoxymethyl may influence binding pocket compatibility in drug-receptor interactions.

Key Observations :

  • Antimicrobial Potential: Sulfur-containing derivatives (e.g., ) and amino-substituted pyrimidines () show pronounced antimicrobial activity, suggesting that this compound’s ethoxy groups might be optimized for similar applications.
  • Enzyme Inhibition : Dione derivatives (e.g., 2,4-diones in ) mimic natural pyrimidine bases, interfering with nucleic acid synthesis. The diethoxymethyl group could stabilize such interactions via hydrophobic contacts.

Biological Activity

2-(Diethoxymethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with two ethoxy groups and a methylene bridge. This unique structure positions it as a subject of interest in medicinal chemistry and synthetic organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and comparative data.

Structural Characteristics

The molecular formula for this compound is C10_{10}H15_{15}N1_{1}O4_{4}. The specific substitution pattern of the compound may confer distinct biological activities that are not observed in other pyrimidine derivatives. Its structure allows for various chemical reactions, which are crucial for synthesizing derivatives that may exhibit enhanced pharmacological properties.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities. Although the specific biological activity of this compound has not been fully characterized, its structural features suggest potential therapeutic applications.

Antiviral Activity

A related study involving pyrimidine derivatives demonstrated that certain compounds exhibited significant antiviral activity against orthopoxviruses. The introduction of hydrophilic moieties to the side chain was found to enhance this activity. However, it was noted that substituting the 5-dimethoxymethyl group with diethoxymethyl resulted in a complete loss of antiviral activity, indicating that the specific structural elements are critical for efficacy .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaNotable Features
2-AminopyrimidineC4_{4}H6_{6}N4_{4}Intermediate in drug synthesis
UracilC4_{4}H4_{4}N2_{2}O2_{2}Exhibits antiviral properties
ThymineC5_{5}H6_{6}N2_{2}O2_{2}Crucial for genetic coding
CytosineC4_{4}H5_{5}N3_3OPlays a key role in DNA structure

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives. For instance, research on gem diether nucleosides indicated that modifications at specific positions on the pyrimidine ring could significantly alter biological activity. The stability of these compounds under physiological conditions was also assessed, revealing insights into their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Diethoxymethyl)pyrimidine, and what mechanistic considerations govern its reactivity?

  • Methodological Answer : The compound is synthesized via cyclopropanation reactions using catalysts such as rhodium(II) acetate, as demonstrated in the reaction of ethyl diazoacetate with propargyl acetals under anhydrous CH₂Cl₂ conditions . Mechanistically, the reaction involves carbenoid intermediates, with stereochemical outcomes influenced by catalyst choice and solvent polarity. For example, rhodium catalysts favor trans-diastereomers, while copper catalysts may alter regioselectivity . Key analytical techniques like ¹H-NMR and IR spectroscopy are critical for verifying product identity and purity .

Q. How do reaction conditions (e.g., solvent, temperature) influence stereochemical outcomes in nucleophilic additions to this compound derivatives?

  • Methodological Answer : Temperature and solvent polarity significantly impact diastereoselectivity. For instance, reactions in DMF at 0°C favor one diastereomer, while elevated temperatures (e.g., 40°C) risk decomposition of the cyclopropane backbone . Polar aprotic solvents like THF enhance nucleophilic attack on the electron-deficient pyrimidine ring, whereas nonpolar solvents may stabilize intermediates . Systematic screening of solvent/temperature combinations, followed by HPLC or column chromatography, is recommended to isolate desired stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data when varying substituents in this compound-based reactions?

  • Methodological Answer : Steric and electronic effects of substituents dictate selectivity. For example, bulky nucleophiles (e.g., 1-methyl-5-mercaptotetrazole) hinder addition, favoring top-face protonation and specific diastereomers (e.g., 4d–4f) . In contrast, smaller nucleophiles (e.g., methylthiolate) promote bottom-face protonation (e.g., 3a–3c) . To resolve contradictions, employ computational modeling (DFT) to predict transition states and validate results with NOESY NMR to confirm spatial arrangements .

Q. What strategies stabilize labile derivatives of this compound during synthesis and purification?

  • Methodological Answer : Derivatives like selenoether adducts (e.g., 3e/4e) are prone to decomposition. Stabilization methods include:

  • Inert Atmosphere : Conduct reactions and purifications under nitrogen to prevent oxidation .
  • Low-Temperature Storage : Store products at –20°C in anhydrous solvents (e.g., DMF or DMSO) .
  • Rapid Chromatography : Use flash chromatography with silica gel pretreated with 1% triethylamine to minimize acid-catalyzed degradation .

Q. How can researchers optimize yields in low-yielding reactions involving this compound intermediates?

  • Methodological Answer : Address low yields (e.g., 25–58% in thiol additions) by:

  • Catalyst Screening : Test alternative catalysts (e.g., Pd/Cu bimetallic systems) to enhance turnover .
  • Stoichiometric Adjustments : Increase nucleophile equivalents (e.g., 2.2 eq. NaBH₄) to drive reactions to completion .
  • Side-Reaction Mitigation : Monitor for byproducts (e.g., cyclopropane 5 in ) via LC-MS and adjust reaction time/temperature to suppress undesired pathways .

Methodological Considerations for Data Analysis

  • Contradictory Data : Conflicting stereochemical outcomes (e.g., 3a vs. 4d) often arise from subtle differences in nucleophile size or solvent polarity. Cross-validate results using X-ray crystallography and compare with literature precedents .
  • Advanced Applications : The compound serves as a precursor for carbocyclic nucleosides (e.g., 3'-amino-9-deoxyarabino-silyl adenine) via selective hydrolysis and condensation with dichloropyrimidines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.